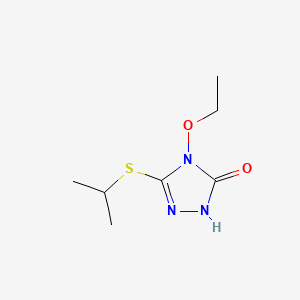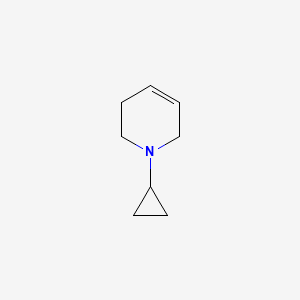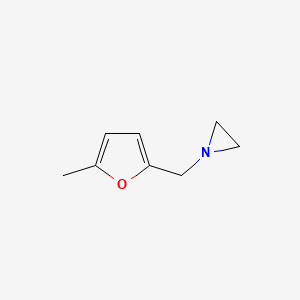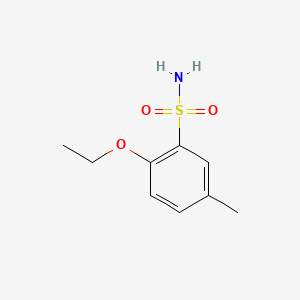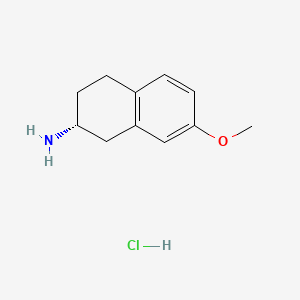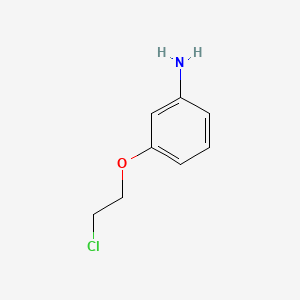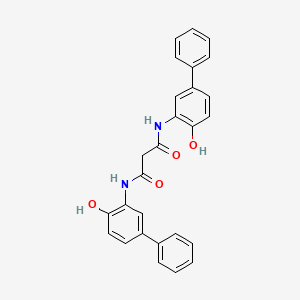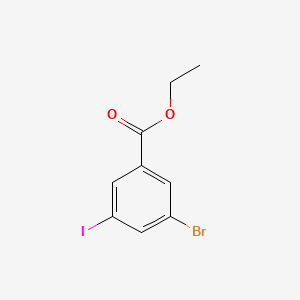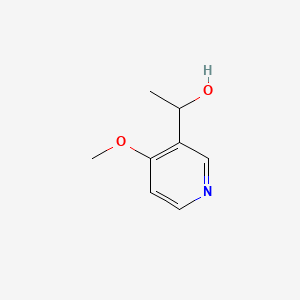
1-(4-Methoxypyridin-3-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methoxypyridin-3-yl)ethanol, also known as MPE, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MPE is a derivative of pyridine and has been found to have various biochemical and physiological effects, making it an interesting compound to study.
作用机制
The mechanism of action of 1-(4-Methoxypyridin-3-yl)ethanol is not fully understood. However, it is believed that 1-(4-Methoxypyridin-3-yl)ethanol enhances the release of acetylcholine by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine. This results in an increase in the concentration of acetylcholine in the brain, which enhances cognitive function.
In the case of cancer research, 1-(4-Methoxypyridin-3-yl)ethanol induces apoptosis by activating caspase-3, a protein that plays a crucial role in the process of programmed cell death. This results in the death of cancer cells and inhibits their growth.
生化和生理效应
1-(4-Methoxypyridin-3-yl)ethanol has been found to have various biochemical and physiological effects. In addition to enhancing the release of acetylcholine and inducing apoptosis, 1-(4-Methoxypyridin-3-yl)ethanol has also been found to have antioxidant and anti-inflammatory properties. This makes 1-(4-Methoxypyridin-3-yl)ethanol a potential candidate for the treatment of diseases such as Parkinson's disease and multiple sclerosis.
实验室实验的优点和局限性
One of the main advantages of using 1-(4-Methoxypyridin-3-yl)ethanol in lab experiments is its ability to enhance cognitive function. This makes it a useful tool for studying the mechanisms of learning and memory. Additionally, 1-(4-Methoxypyridin-3-yl)ethanol has been found to have low toxicity, making it a safe compound to work with.
However, one of the limitations of using 1-(4-Methoxypyridin-3-yl)ethanol in lab experiments is its limited solubility in water. This can make it difficult to administer to test subjects. Additionally, more research is needed to fully understand the mechanism of action of 1-(4-Methoxypyridin-3-yl)ethanol.
未来方向
There are several future directions for research on 1-(4-Methoxypyridin-3-yl)ethanol. One area of research is the development of 1-(4-Methoxypyridin-3-yl)ethanol-based drugs for the treatment of cognitive disorders such as Alzheimer's disease. Another area of research is the development of 1-(4-Methoxypyridin-3-yl)ethanol-based anticancer drugs.
Additionally, more research is needed to fully understand the mechanism of action of 1-(4-Methoxypyridin-3-yl)ethanol and its biochemical and physiological effects. This will help to identify other potential applications for 1-(4-Methoxypyridin-3-yl)ethanol in scientific research.
Conclusion:
In conclusion, 1-(4-Methoxypyridin-3-yl)ethanol is a chemical compound with various potential applications in scientific research. Its ability to enhance cognitive function and induce apoptosis makes it a promising candidate for the treatment of cognitive disorders and cancer. While there are still limitations to using 1-(4-Methoxypyridin-3-yl)ethanol in lab experiments, its low toxicity and potential benefits make it a compound worth studying further.
合成方法
The synthesis of 1-(4-Methoxypyridin-3-yl)ethanol involves the reaction of 4-methoxypyridine-3-carboxaldehyde with sodium borohydride in the presence of ethanol. This reaction results in the formation of 1-(4-Methoxypyridin-3-yl)ethanol as a white crystalline solid. The purity of the compound can be improved through recrystallization.
科学研究应用
1-(4-Methoxypyridin-3-yl)ethanol has been found to have various applications in scientific research. One of the most promising applications is in the field of neuroscience. 1-(4-Methoxypyridin-3-yl)ethanol has been shown to enhance the release of acetylcholine, a neurotransmitter that plays a crucial role in learning and memory. This makes 1-(4-Methoxypyridin-3-yl)ethanol a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease.
Another application of 1-(4-Methoxypyridin-3-yl)ethanol is in the field of cancer research. 1-(4-Methoxypyridin-3-yl)ethanol has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes 1-(4-Methoxypyridin-3-yl)ethanol a potential candidate for the development of anticancer drugs.
属性
IUPAC Name |
1-(4-methoxypyridin-3-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6(10)7-5-9-4-3-8(7)11-2/h3-6,10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWKXNOFPNXPMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CN=C1)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxypyridin-3-yl)ethanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


